

An In-Depth Guide to the Intracellular Half-Life of Racivir Triphosphate

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Compound of Interest

Compound Name:	Racivir
Cat. No.:	B120467

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Abstract

Racivir, an investigational nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of emtricitabine (FTC) and its dextrorotatory enantiomer. For antiviral activity, **racivir** must undergo intracellular phosphorylation to its active metabolite, **racivir** triphosphate. This active form acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase. The persistence of this triphosphate anabolite within the target cell, defined by its intracellular half-life, is a critical pharmacokinetic parameter that dictates dosing frequency and sustained antiviral pressure. Due to the discontinuation of its clinical development, direct data on the intracellular half-life of **racivir** triphosphate is not available in published literature. However, extensive data exists for emtricitabine triphosphate (FTC-TP), the active levorotatory component of **racivir**. This guide provides a comprehensive overview of the intracellular pharmacokinetics of FTC-TP as a surrogate for **racivir**'s active anabolite, details the experimental protocols for its measurement, and contextualizes its properties through comparison with other key NRTIs.

Introduction to Racivir and its Mechanism of Action

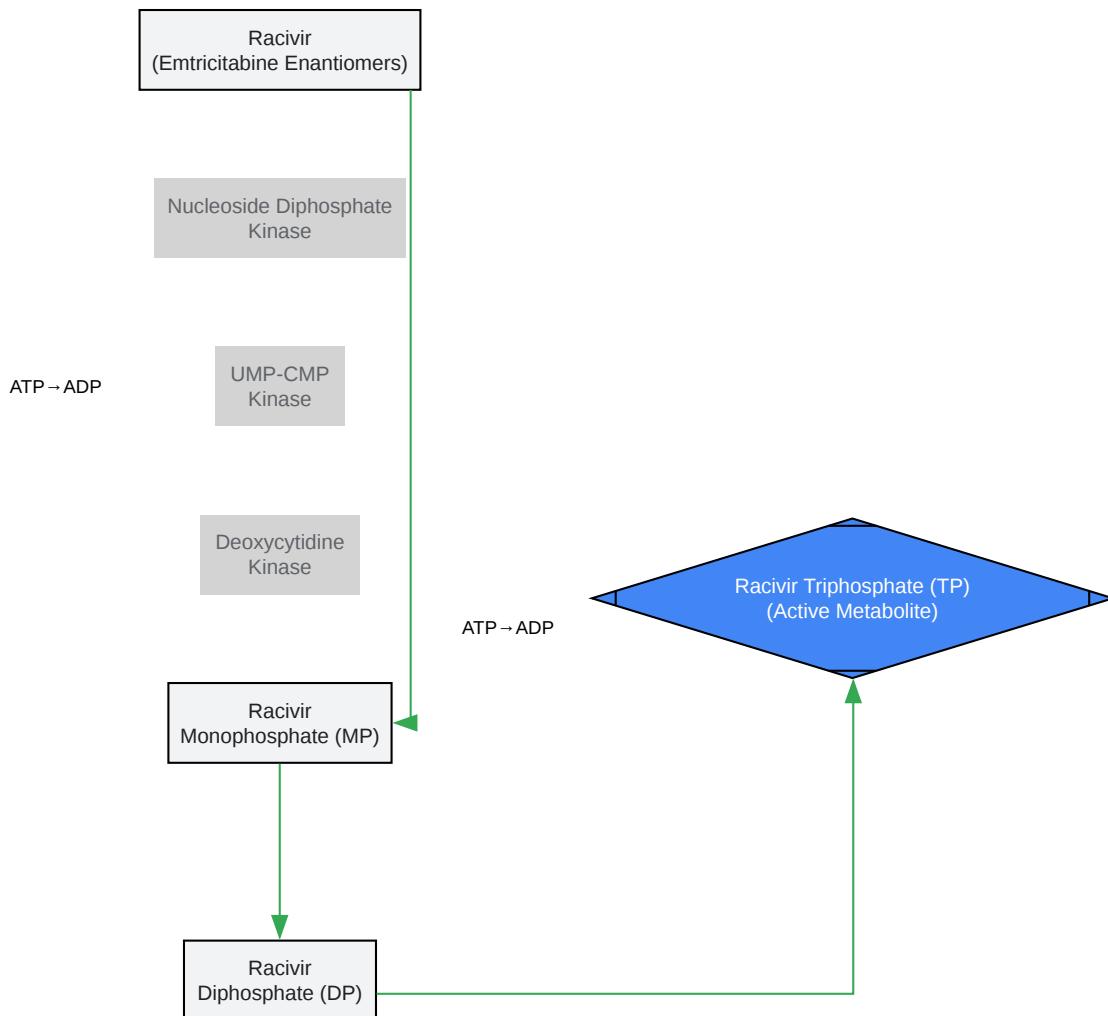
Racivir (RCV) is a cytidine nucleoside analog developed by Pharmasset, Inc. for the treatment of HIV-1 infection.^{[1][2]} As a prodrug, it requires intracellular activation by host cell kinases to exert its antiviral effect.^[3] The parent compound diffuses into target cells, such as peripheral

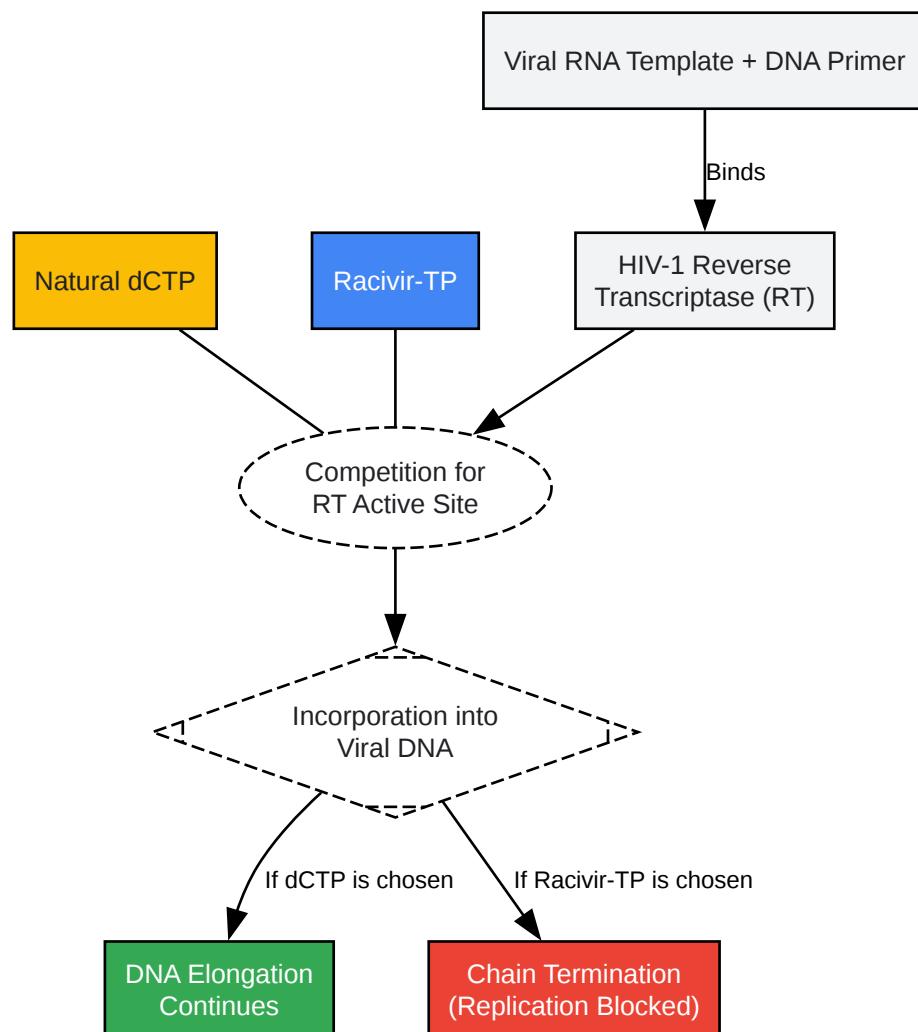
blood mononuclear cells (PBMCs), where it is sequentially phosphorylated to its monophosphate (MP), diphosphate (DP), and active triphosphate (TP) forms.

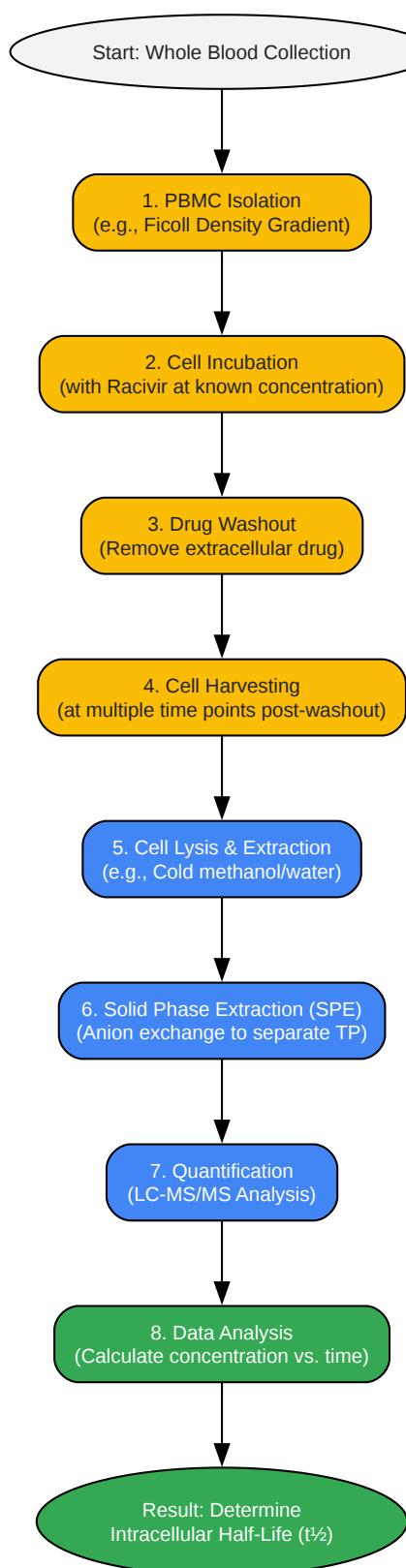
The active metabolite, (-)-emtricitabine-triphosphate, competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the HIV-1 reverse transcriptase (RT) enzyme. Because it lacks a 3'-hydroxyl group, its incorporation results in the immediate termination of DNA chain elongation, thereby halting viral replication.[\[4\]](#)

Intracellular Phosphorylation Pathway

The conversion of **racivir** to its active triphosphate form is a critical, multi-step process catalyzed by host cellular enzymes.





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